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Abstract
JNJ-64264681 is an orally bioavailable, potent, and selective second-generation Bruton's

tyrosine kinase (BTK) inhibitor.[1][2][3] It functions as an irreversible, covalent antagonist of

BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling

pathway.[1][2][3] By targeting BTK, JNJ-64264681 effectively modulates B-cell activation and

proliferation, demonstrating significant therapeutic potential in the treatment of B-cell

malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive

overview of the mechanism of action of JNJ-64264681, supported by quantitative data from

preclinical and clinical studies, detailed experimental protocols, and visual representations of

key pathways and workflows.

Core Mechanism of Action: Irreversible BTK
Inhibition
JNJ-64264681 exerts its therapeutic effect through the specific and covalent inhibition of

Bruton's tyrosine kinase (BTK). BTK is a member of the Tec family of kinases and a crucial

downstream signaling molecule of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK

is activated and subsequently phosphorylates downstream substrates, leading to the activation

of transcription factors that govern B-cell proliferation, differentiation, and survival.[1]
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JNJ-64264681 covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-

binding domain of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby

blocking the downstream signaling cascade.[1] The inhibition of BTK by JNJ-64264681
prevents the activation of pathways crucial for the growth of malignant B-cells that exhibit

overexpression of BTK.[1]

Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of

intervention by JNJ-64264681.
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Figure 1: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Potency and Selectivity
JNJ-64264681 is a highly potent and selective inhibitor of BTK. Its potency as an irreversible

inhibitor is best characterized by the second-order rate constant (kinact/KI).[5]

Quantitative Potency and Selectivity Data
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Parameter Value Assay

BTK Inhibition

kinact/KI Data not publicly available Biochemical Assay

IC50 (Biochemical) Data not publicly available IMAP / LanthaScreen

IC50 (Cellular) Data not publicly available Cellular BTK Inhibition Assay

Kinome Selectivity Exceptionally selective KINOMEscan Profiling

Off-target kinases inhibited

>50% at 1 µM

Specific data not publicly

available
KINOMEscan

Note: Specific quantitative values for potency and a detailed kinome scan profile are not yet

publicly available in the reviewed literature. The available information emphasizes the high

potency and exceptional selectivity of JNJ-64264681.

Preclinical Efficacy
JNJ-64264681 has demonstrated significant oral efficacy in preclinical models of both B-cell

malignancies and autoimmune diseases.[2]

Oncology: Diffuse Large B-Cell Lymphoma (DLBCL)
Xenograft Model
In preclinical xenograft models of DLBCL, oral administration of JNJ-64264681 resulted in

significant tumor growth inhibition.

Animal Model Dosing Efficacy Outcome

DLBCL Patient-Derived

Xenograft (PDX)

Specific dosing regimen not

publicly available

Quantitative tumor growth

inhibition data not publicly

available

Autoimmune Disease: Rat Collagen-Induced Arthritis
(CIA) Model
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JNJ-64264681 has shown robust efficacy in a rat model of collagen-induced arthritis, a model

for human rheumatoid arthritis.

Animal Model Dosing Efficacy Outcome

Rat Collagen-Induced Arthritis

(CIA)

Specific dosing regimen not

publicly available

Quantitative reduction in

arthritis scores and joint

inflammation not publicly

available

Clinical Pharmacokinetics and Pharmacodynamics
A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of JNJ-64264681 in healthy volunteers.

[6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD)

cohorts.[6]

Pharmacokinetic Parameters
Parameter Value Study Cohort

Mean Terminal Half-life (t1/2) 1.6 - 13.2 hours SAD Cohorts

Time to Steady State By day 2 MAD Cohorts

Preclinical Half-life (rats and

dogs)
< 2 hours Preclinical studies[1]

Pharmacodynamics: BTK Occupancy
The pharmacodynamic effect of JNJ-64264681 was assessed by measuring the occupancy of

BTK in peripheral blood mononuclear cells (PBMCs).

Dose (Single Oral
Administration)

Time Point Mean BTK Occupancy

200 mg 4 hours (peak) ≥90%[6]

400 mg 4 hours (peak) ≥90%[6]
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Experimental Protocols
Biochemical BTK Inhibition Assays

IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay: This assay was utilized

for the determination of the half-maximal inhibitory concentration (IC50) at a fixed time point.

The assay measures the phosphorylation of a substrate peptide by BTK. The binding of the

phosphorylated substrate to the IMAP beads results in a fluorescence signal, which is

quenched in the presence of an inhibitor.

LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer

(TR-FRET) assay was used to determine the binding kinetics of JNJ-64264681 to BTK. The

assay measures the binding of a fluorescently labeled antibody to a phosphorylated

substrate. Inhibition of BTK by JNJ-64264681 prevents substrate phosphorylation, leading to

a decrease in the FRET signal. The rate of this decrease is used to calculate the second-

order rate constant (kinact/KI).

Kinome Selectivity Profiling
KINOMEscan™: The selectivity of JNJ-64264681 was assessed against a panel of human

kinases using the KINOMEscan™ platform. This method is based on a competition binding

assay where the test compound is incubated with a DNA-tagged kinase and an immobilized,

active-site directed ligand. The amount of kinase bound to the solid support is measured by

quantitative PCR of the DNA tag. A reduction in the amount of bound kinase in the presence

of the test compound indicates inhibition.

In Vivo Efficacy Models
Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model: Patient-derived DLBCL cells are

implanted subcutaneously into immunocompromised mice. Once tumors are established,

mice are treated with JNJ-64264681 or vehicle control. Tumor volume is measured regularly

to assess the anti-tumor efficacy.

Rat Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in rats by immunization with

type II collagen emulsified in Freund's adjuvant. After the onset of arthritis, rats are treated

with JNJ-64264681 or vehicle control. The severity of arthritis is assessed by scoring paw

swelling and inflammation.
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Clinical BTK Occupancy Assay
Irreversible BTK Occupancy Assay: Whole blood samples are collected from subjects at

various time points after dosing. Peripheral blood mononuclear cells (PBMCs) are isolated,

and the level of unoccupied BTK is measured. This is typically done using a probe that binds

to the active site of BTK. The percentage of BTK occupancy is then calculated by comparing

the amount of unoccupied BTK in treated samples to that in pre-dose or vehicle-treated

samples.

Experimental and Logical Workflows
Drug Discovery and Preclinical Evaluation Workflow
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Figure 2: Preclinical Discovery and Evaluation Workflow for JNJ-64264681.
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Phase 1 Clinical Trial Workflow
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Figure 3: Workflow of the Phase 1 First-in-Human Clinical Trial of JNJ-64264681.

Conclusion
JNJ-64264681 is a potent, selective, and irreversible covalent inhibitor of Bruton's tyrosine

kinase. Its mechanism of action, centered on the disruption of the B-cell receptor signaling

pathway, has been well-characterized through a series of preclinical and clinical investigations.

The compound has demonstrated significant efficacy in models of B-cell malignancies and

autoimmune disorders. The favorable pharmacokinetic and pharmacodynamic profile,

particularly the sustained BTK occupancy observed in clinical trials, supports its ongoing
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development as a promising therapeutic agent for relevant patient populations. Further

disclosure of detailed quantitative potency, selectivity, and preclinical efficacy data will provide

a more complete understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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